![molecular formula C11H10Cl2O2 B14609384 {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride CAS No. 60011-14-5](/img/structure/B14609384.png)
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is an organic compound that belongs to the class of aromatic acetyl chlorides. This compound is characterized by the presence of a chloro group, an allyloxy group, and an acetyl chloride functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride typically involves the chlorination of 3-chloro-4-hydroxyacetophenone followed by the introduction of the allyloxy group. The reaction conditions often include the use of thionyl chloride (SOCl₂) as a chlorinating agent and an appropriate solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The chloro and allyloxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic aromatic substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.
科学的研究の応用
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
作用機序
The mechanism of action of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyacetophenone: Lacks the allyloxy group and acetyl chloride functionality.
4-Allyloxyacetophenone: Lacks the chloro group and acetyl chloride functionality.
3-Chloro-4-methoxyacetophenone: Contains a methoxy group instead of an allyloxy group.
Uniqueness
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chloro and allyloxy groups on the phenyl ring, along with the reactive acetyl chloride group, makes it a valuable intermediate in various organic transformations.
特性
CAS番号 |
60011-14-5 |
|---|---|
分子式 |
C11H10Cl2O2 |
分子量 |
245.10 g/mol |
IUPAC名 |
2-(3-chloro-4-prop-2-enoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2 |
InChIキー |
ASIOPSGOXLSETJ-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


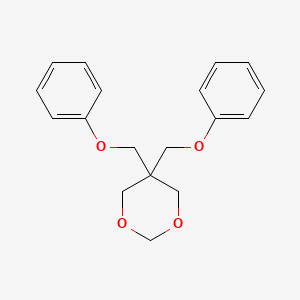
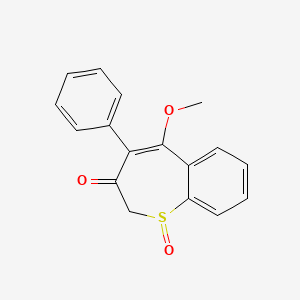
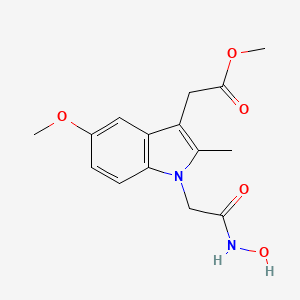
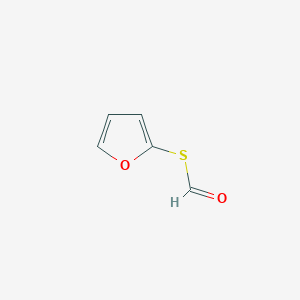
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)

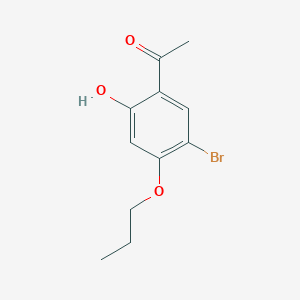

![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)


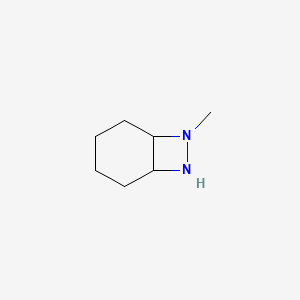
stannane](/img/structure/B14609382.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
